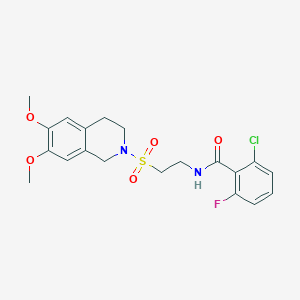
2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide is a compound that stands out due to its unique chemical structure and multifaceted applications in the fields of chemistry, biology, and medicine. It is known for its distinctive combination of a chloro group, an ethyl sulfonyl substituent linked to a dimethoxy dihydroisoquinoline moiety, and a fluorobenzamide framework, which imparts special characteristics and potential therapeutic utilities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide typically involves multi-step organic reactions. Starting with a 6-fluorobenzamide derivative, the process often includes:
Halogenation: : Introduction of a chloro group to the aromatic ring.
Sulfonylation: : Attaching the ethyl sulfonyl group through a reaction involving sulfonyl chlorides or other suitable reagents.
N-alkylation: : Coupling the intermediate with a 6,7-dimethoxy dihydroisoquinoline precursor, often under conditions that promote N-alkylation.
Final assembly: : The final compound is obtained by linking the synthesized intermediates through amide bond formation, requiring peptide coupling reagents or activating agents like EDC or DCC.
Industrial Production Methods
Industrial-scale production involves optimized versions of the above synthetic routes, with emphasis on cost-efficiency and scalability. Advanced techniques like continuous flow synthesis, automation, and rigorous quality control processes ensure the consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : Can involve oxidation of the isoquinoline moiety.
Reduction: : Reduction of the nitro or carbonyl functionalities if present.
Substitution: : Electrophilic aromatic substitution at the benzamide ring or nucleophilic substitution at the sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: : Examples include potassium permanganate, hydrogen peroxide.
Reducing agents: : Such as sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Include halogenating agents like thionyl chloride, chlorinating agents, sulfonyl chloride for sulfonylation.
Major Products Formed from These Reactions
Oxidation might yield isoquinoline N-oxide derivatives.
Reduction could produce amino derivatives or alcohols depending on the initial functional group.
Substitution reactions typically form variously substituted benzamide derivatives with modified activity profiles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, the compound is utilized as an intermediate for synthesizing more complex molecules, particularly those with medicinal properties. It is valuable in medicinal chemistry for creating novel pharmaceuticals.
Biology
Biologically, it serves as a probe in studying sulfonyl-containing compounds and their interactions with biological macromolecules, providing insights into enzymatic mechanisms.
Medicine
In medicine, the compound is of interest due to its potential as a therapeutic agent in treating certain diseases. Its unique structure allows for the exploration of novel therapeutic pathways and the development of new drugs.
Industry
Industrially, 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide is employed in the synthesis of advanced materials and in fine chemical production, providing a versatile scaffold for various applications.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors involved in disease processes. The presence of sulfonyl and fluorobenzamide groups enhances its binding affinity and selectivity, influencing various biochemical pathways.
Molecular targets: : These may include kinases, phosphatases, or other regulatory proteins crucial in cellular signaling.
Pathways involved: : Pathways may encompass signal transduction cascades, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(2-(ethylsulfonyl)ethyl)-6-fluorobenzamide
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluoro-2-nitrobenzamide
2-chloro-N-(2-((3,4-dihydroisoquinolin-2-yl)sulfonyl)ethyl)-6-fluorobenzamide
Highlighting Uniqueness
What sets 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide apart is its specific combination of functional groups, particularly the dimethoxy dihydroisoquinoline moiety, which provides unique electronic and steric properties, enhancing its interactions and efficacy compared to its analogs.
By bringing together distinctive features from its various components, this compound showcases a versatile utility and importance in multiple fields, making it an attractive subject of study in modern scientific research.
Propiedades
IUPAC Name |
2-chloro-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O5S/c1-28-17-10-13-6-8-24(12-14(13)11-18(17)29-2)30(26,27)9-7-23-20(25)19-15(21)4-3-5-16(19)22/h3-5,10-11H,6-9,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXTUYSFBUAKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
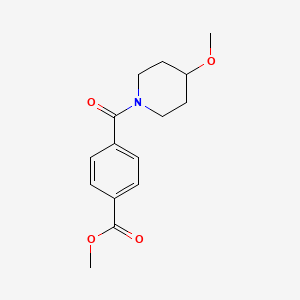
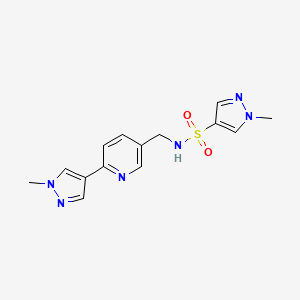
![3-{3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonyl}-1-(2-phenylethyl)thiourea](/img/structure/B2895089.png)
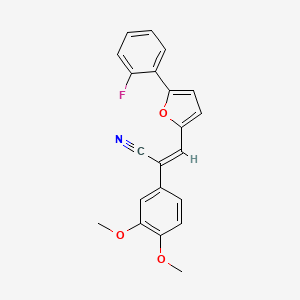
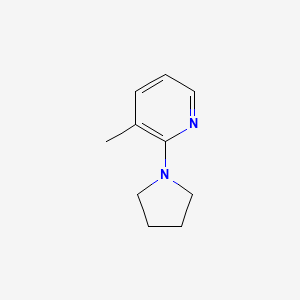
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)
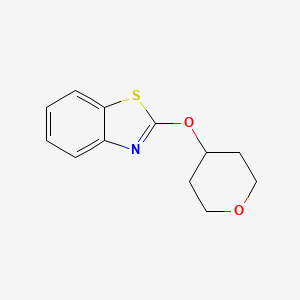
![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)
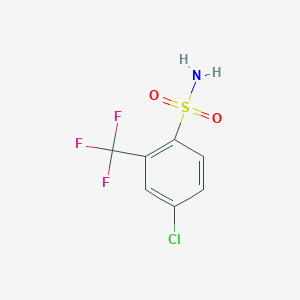
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)
![5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)
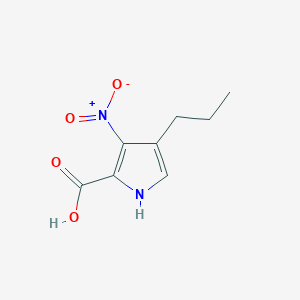
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(4-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2895108.png)
